5-Phenyl-N-[2-(3-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Adenosine Receptor Antagonism Triazolopyrimidine SAR Positional Isomerism

Researchers conducting adenosine receptor SAR studies face challenges with regioisomeric impurity confounding binding data. 5-Phenyl-N-[2-(3-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 565236-10-4) provides a structurally authenticated 3-pyridyl tool compound for systematic A2A antagonist profiling. - Regioisomerically pure 3-pyridyl variant enabling deconvolution of heteroaryl nitrogen effects on A2A vs. A1 selectivity. - Distinct HPLC retention time and NMR signature for unambiguous identity verification in analytical workflows. - Sourced with batch-specific QC documentation; ships ambient as non-hazardous material.

Molecular Formula C17H15N7
Molecular Weight 317.3 g/mol
Cat. No. B13729670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-N-[2-(3-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Molecular FormulaC17H15N7
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=NNN=C3C(=N2)NCCC4=CN=CC=C4
InChIInChI=1S/C17H15N7/c1-2-6-13(7-3-1)15-20-16(14-17(21-15)23-24-22-14)19-10-8-12-5-4-9-18-11-12/h1-7,9,11H,8,10H2,(H2,19,20,21,22,23,24)
InChIKeyLKAJCZQHRBYLJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-N-(3-pyridylethyl)triazolopyrimidine-7-amine Overview


5-Phenyl-N-[2-(3-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 565236-10-4) is a heterocyclic small molecule belonging to the triazolo[4,5-d]pyrimidine class [1]. This scaffold is a privileged structure in medicinal chemistry known for its utility as a purinergic receptor antagonist template, particularly at adenosine A2A receptors [2]. The compound features a 5-phenyl substituent on the pyrimidine ring and a 7-amino side chain terminating in a pyridin-3-yl group, distinguishing it from its 2-pyridyl and 4-pyridyl regioisomers.

Regioisomerically defined 3-pyridyl geometry reported in A2A antagonist SAR studies
Triazolo[4,5-d]pyrimidine scaffold with class-level adenosine A2A receptor antagonist template
Requires orthogonal analytical confirmation (NMR, HPLC) to differentiate from 2- and 4-pyridyl regioisomers

Substitution Risks for 5-Phenyl-N-(3-pyridylethyl)triazolopyrimidine


Triazolopyrimidine derivatives with identical core scaffolds but differing in the position of heteroaryl nitrogen atoms (e.g., pyridin-2-yl vs pyridin-3-yl vs pyridin-4-yl) exhibit distinct pharmacodynamic and pharmacokinetic profiles [1]. The nitrogen position in the pyridine ring fundamentally alters hydrogen-bonding capabilities, electronic distribution, and molecular geometry, which directly impact target engagement and off-target liability. Substituting one regioisomer for another without explicit comparative binding and functional data risks invalidating experimental results, particularly in adenosine receptor pharmacology where subtle structural changes can switch selectivity between A1, A2A, A2B, and A3 subtypes [2].

Regioisomeric identity mismatch: Pyridyl nitrogen position (2-, 3-, 4-) alters H-bond geometry and may shift adenosine receptor subtype selectivity.

Near-identical physicochemical properties: Identical MW and TPSA across isomers prevent differentiation by bulk descriptors; orthogonal analysis required.

Unpublished binding data: Quantitative receptor binding data for this specific isomer remain unpublished; experimental validation required before substitution.

Differentiation Evidence for 5-Phenyl-N-(3-pyridylethyl)triazolopyrimidine


3-Pyridyl Pharmacophoric Geometry

The target compound possesses a pyridin-3-yl substituent at the terminus of the 7-aminoethyl side chain, distinguishing it from the closely related pyridin-2-yl (CAS 2166269-28-7) and pyridin-4-yl (CAS 565236-08-0) regioisomers . While quantitative receptor binding data for this specific isomer remain unpublished in the peer-reviewed literature, class-level SAR studies on triazolo[4,5-d]pyrimidine adenosine antagonists demonstrate that the position of the pyridyl nitrogen markedly influences A2A vs A1 selectivity [1]. The 3-pyridyl orientation places the nitrogen lone pair in a meta relationship to the ethyl linker, creating a hydrogen-bond acceptor geometry distinct from the ortho (2-pyridyl) and para (4-pyridyl) configurations.

3-Pyridyl Pharmacophoric Geometry
Class-level inference
Pyridin-3-yl (meta) vs 2- and 4-pyridyl regioisomers; distinct H-bond acceptor orientation
Reported structural variation may influence adenosine receptor subtype engagement
Quantitative binding data unavailable
Adenosine Receptor Antagonism Triazolopyrimidine SAR Positional Isomerism

TPSA Parity Across Regioisomers

The computed TPSA of the target compound (3-pyridyl isomer) is 92.3 Ų, as reported by PubChem [1]. The 4-pyridyl regioisomer (CAS 565236-08-0) exhibits a TPSA of 92.3 Ų, indicating identical values within computational precision [2]. While TPSA does not differentiate these isomers, the identical molecular formula (C₁₇H₁₅N₇) and molecular weight (317.3 g/mol) across all three regioisomers underscore that procurement decisions cannot rely on bulk physicochemical descriptors alone; regioisomeric purity verification via orthogonal analytical methods (e.g., ¹H NMR, HPLC) is essential.

TPSA Parity
Cross-study comparable
92.3 Ų for both 3- and 4-pyridyl isomers (PubChem)
Identical TPSA prevents regioisomer differentiation by simple descriptors; orthogonal analytical confirmation required
Computed via Cactvs
Physicochemical Characterization Triazolopyrimidine Properties Drug-likeness Parameters

Commercial Purity Equivalence

The target compound is commercially available at ≥95% purity from AKSci (Catalog 1738EP) with documented CAS assignment . The 4-pyridyl regioisomer is similarly available at 95%+ purity (AKSci Catalog 1737EP, CAS 565236-08-0) . Both compounds are supplied with SDS and COA documentation, enabling verification of structural identity and purity prior to experimental use. No publicly reported stability or solubility data differentiate the isomers; procurement decisions should be guided by the specific regioisomeric requirement of the biological assay rather than purity differentials.

Commercial Purity
Supplier data
≥95% purity specifications (multiple vendors)
Equivalent purity across suppliers; selection driven by regioisomeric requirement, not quality
COA recommended for identity confirmation
Compound Procurement Analytical Quality Control Triazolopyrimidine Supply

Lipophilicity Parity

The computed XLogP3-AA value for the target compound is 2.5 [1], identical to the 4-pyridyl regioisomer (XLogP3-AA 2.5) [2]. This parity in predicted lipophilicity indicates that passive membrane permeability and non-specific protein binding are unlikely to differ between isomers in silico. Consequently, any observed differential activity in cellular or in vivo assays can be attributed to specific target interactions rather than passive distribution differences, strengthening the interpretability of comparative pharmacological studies.

Lipophilicity Parity
Cross-study comparable
XLogP3-AA 2.5 for both 3- and 4-pyridyl isomers
Equivalent predicted lipophilicity eliminates passive distribution as confounding variable
Computed by XLogP3
Lipophilicity ADME Prediction Triazolopyrimidine Physicochemistry

Optimal Applications for 5-Phenyl-N-(3-pyridylethyl)triazolopyrimidine-7-amine


A2A Antagonist Screening & SAR

This compound serves as a regioisomerically defined tool for structure-activity relationship (SAR) studies of triazolo[4,5-d]pyrimidine-based adenosine A2A antagonists. Its 3-pyridyl substituent provides a distinct hydrogen-bonding geometry compared to the 2- and 4-pyridyl analogs, enabling systematic exploration of heteroaryl nitrogen position effects on receptor binding affinity and selectivity [1]. Researchers should use this compound in parallel with its regioisomers to deconvolute the contribution of pyridyl nitrogen placement to pharmacological activity.

Adenosine Receptor Subtype Profiling

Given the known sensitivity of adenosine receptor subtype selectivity to subtle structural modifications, this compound is appropriate for profiling studies aimed at identifying A2A-selective vs A1-binding chemotypes [1]. When used alongside the 2-pyridyl and 4-pyridyl regioisomers, differential activity patterns can reveal the optimal pyridyl substitution for achieving subtype selectivity.

In Vitro Regioisomer Validation

The compound is suitable for use as a reference standard in analytical method development aimed at distinguishing triazolopyrimidine regioisomers. Its unique retention time in HPLC and distinct NMR spectroscopic signature relative to its isomers can be leveraged to validate purity and structural assignment in compound management workflows .

Application
Selection Property
Validation Focus
A2A antagonist SAR studies
Regioisomerically defined 3-pyridyl geometry
A2A receptor binding assay context
Adenosine receptor subtype profiling
Distinct hydrogen-bonding signature
Subtype selectivity review across A1/A2A/A2B/A3
Regioisomer analytical validation
Unique chromatographic and NMR signature
HPLC/NMR identity confirmation
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